molecular formula C22H27N3O3 B1344888 [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-66-2

[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1344888
CAS RN: 1142211-66-2
M. Wt: 381.5 g/mol
InChI Key: HNGBPMPULFXPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, also known as DMPPA, is an anionic surfactant with a wide range of applications in scientific research. It is a hydroxy-substituted piperazine derivative of acetic acid and is used in a variety of laboratory experiments for its unique properties. DMPPA is a non-ionic surfactant that has a low critical micelle concentration (CMC), which makes it suitable for use in a variety of experiments. It has been used in various fields such as biochemistry, physiology, and cell biology, and its biochemical and physiological effects are of great interest to scientists.

Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, including those derived from carboxylic acids similar in structural complexity to the specified compound, have been investigated for their antituberculosis activity. These studies highlight the importance of the ligand environment and the organotin moiety's structure in determining the compounds' biological activity, suggesting potential antituberculosis applications for complex organic compounds with specific structural features (Iqbal, Ali, & Shahzadi, 2015).

Receptor Binding Affinity

The role of arylalkyl substituents in enhancing the binding affinity and selectivity of compounds for D2-like receptors has been documented. This property is particularly relevant for antipsychotic agents, implying potential neuropsychiatric applications for compounds with arylalkyl piperazine structures (Sikazwe et al., 2009).

Anticarcinogenic and Toxicity Profiles

The anticarcinogenicity and toxicity of organotin(IV) complexes with various ligands, including carboxylic acids and peptides, have been reviewed, pointing towards the critical role of the tin moiety and ligand structure in determining the compounds' biological effects. This research suggests potential anticancer applications for structurally complex compounds featuring organotin and carboxylic acid elements (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Therapeutic Uses of Piperazine Derivatives

A comprehensive review of piperazine derivatives highlights their diverse therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly affect the medicinal potential of the molecules, suggesting broad pharmacological applications for compounds containing piperazine structures (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

2-(N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-8-9-18(2)20(14-17)23-10-12-24(13-11-23)21(26)15-25(16-22(27)28)19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGBPMPULFXPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.